molecular formula C23H20BrN3O2 B11561937 N'-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide

Cat. No.: B11561937
M. Wt: 450.3 g/mol
InChI Key: HYFFOAFOCJRRNL-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenyl group, a methoxyphenyl group, and an isoindole core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20BrN3O2

Molecular Weight

450.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide

InChI

InChI=1S/C23H20BrN3O2/c1-29-22-9-7-21(8-10-22)27-14-18-6-5-17(12-19(18)15-27)23(28)26-25-13-16-3-2-4-20(24)11-16/h2-13H,14-15H2,1H3,(H,26,28)/b25-13+

InChI Key

HYFFOAFOCJRRNL-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.